molecular formula C15H15ClN2O3S B5578232 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B5578232
M. Wt: 338.8 g/mol
InChI Key: VYYJULLVGCXTHY-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound that serves as an important building block in various chemical syntheses. It is known for its role as an intermediate in the synthesis of glyburide, a medication used to treat type 2 diabetes . The compound’s structure includes a benzamide core with a chloro substituent and a sulfamoylphenyl ethyl group, making it a versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzoyl chloride and 4-sulfamoylphenylethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-chlorobenzoyl chloride is added dropwise to a solution of 4-sulfamoylphenylethylamine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its role in the synthesis of pharmaceuticals like glyburide.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, in the synthesis of glyburide, the compound acts as a precursor that undergoes further chemical transformations to yield the active pharmaceutical ingredient. The molecular pathways involved include nucleophilic substitution and amide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of glyburide highlights its importance in medicinal chemistry .

Properties

IUPAC Name

3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c16-13-3-1-2-12(10-13)15(19)18-9-8-11-4-6-14(7-5-11)22(17,20)21/h1-7,10H,8-9H2,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYJULLVGCXTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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